Cas no 194869-15-3 (tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate)

Technical Introduction: tert-Butyl N-(2-iodo-6-methoxyphenyl)carbamate is a specialized carbamate derivative featuring an ortho-iodo and ortho-methoxy substitution pattern on the phenyl ring. This compound serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to the reactive iodo substituent. The tert-butoxycarbonyl (Boc) group provides stability and selective deprotection opportunities, making it useful in peptide and heterocycle synthesis. The methoxy group further enhances its utility in directed metalation or functionalization strategies. Its well-defined structure and reactivity profile make it a preferred choice for constructing complex aromatic frameworks in pharmaceutical and agrochemical research.
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate structure
194869-15-3 structure
Product name:tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
CAS No:194869-15-3
MF:C12H16INO3
MW:349.16481590271
MDL:MFCD17677434
CID:96025
PubChem ID:10760198

tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2-iodo-6-methoxyphenyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
    • QZVYQNHTMJZPLS-UHFFFAOYSA-N
    • tert-Butyl(2-iodo-6-methoxyphenyl)carbamate
    • SCHEMBL729159
    • Z1505691843
    • AKOS015890936
    • EN300-343766
    • tert-Butyl (2-iodo-6-methoxyphenyl)carbamate
    • tert-butyl 2-iodo-6-methoxyphenylcarbamate
    • 194869-15-3
    • DTXSID00444546
    • MDL: MFCD17677434
    • Inchi: InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,1-4H3,(H,14,15)
    • InChI Key: QZVYQNHTMJZPLS-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(I)=C1NC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 349.01708
  • Monoisotopic Mass: 349.01749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 47.56

tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-343766-2.5g
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95.0%
2.5g
$2071.0 2025-03-18
Aaron
AR007S4C-2.5g
Carbamic acid, (2-iodo-6-methoxyphenyl)-, 1,1-dimethylethyl ester
194869-15-3 95%
2.5g
$2873.00 2023-12-14
A2B Chem LLC
AD61936-1g
tert-Butyl (2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95%
1g
$1148.00 2024-04-20
A2B Chem LLC
AD61936-10g
tert-Butyl (2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95%
10g
$4820.00 2024-04-20
Aaron
AR007S4C-250mg
Carbamic acid, (2-iodo-6-methoxyphenyl)-, 1,1-dimethylethyl ester
194869-15-3 95%
250mg
$746.00 2025-01-23
A2B Chem LLC
AD61936-500mg
tert-Butyl (2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95%
500mg
$903.00 2024-04-20
1PlusChem
1P007RW0-5g
Carbamic acid, (2-iodo-6-methoxyphenyl)-, 1,1-dimethylethyl ester
194869-15-3 95%
5g
$3851.00 2024-06-17
Enamine
EN300-343766-0.5g
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95.0%
0.5g
$824.0 2025-03-18
Enamine
EN300-343766-5.0g
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95.0%
5.0g
$3065.0 2025-03-18
Enamine
EN300-343766-1.0g
tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate
194869-15-3 95.0%
1.0g
$1057.0 2025-03-18

Additional information on tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate

Recent Advances in the Application of tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate (CAS: 194869-15-3) in Chemical Biology and Pharmaceutical Research

In recent years, tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate (CAS: 194869-15-3) has emerged as a pivotal intermediate in the synthesis of complex bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including the tert-butyl carbamate group and the iodo-methoxy substitution pattern, has been extensively utilized in the development of novel therapeutic agents and chemical probes. The growing interest in this molecule is reflected in the increasing number of publications and patents that highlight its versatility and potential applications.

One of the most significant applications of tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate is its role as a key intermediate in the synthesis of kinase inhibitors. Recent studies have demonstrated its utility in the construction of heterocyclic scaffolds that target specific kinase pathways implicated in cancer and inflammatory diseases. For instance, researchers have employed this compound in the synthesis of potent and selective inhibitors of the JAK-STAT signaling pathway, which plays a critical role in immune regulation and oncogenesis. The iodine moiety in the molecule serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of the core structure.

In addition to its applications in kinase inhibitor development, tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate has also been explored as a building block for the synthesis of radiopharmaceuticals. The presence of the iodine atom makes it an attractive candidate for radiolabeling with isotopes such as iodine-125 or iodine-131, which are commonly used in diagnostic imaging and targeted radiotherapy. Recent advancements in radiochemistry have leveraged this compound to develop novel PET (positron emission tomography) tracers for the visualization of tumor-specific biomarkers, offering new opportunities for early cancer detection and personalized medicine.

Another area of active research involves the use of tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate in the design of covalent inhibitors. The electrophilic nature of the iodine atom allows for selective modification of cysteine residues in target proteins, leading to the development of irreversible inhibitors with enhanced potency and selectivity. This approach has been successfully applied in the design of inhibitors targeting viral proteases and other enzymes involved in infectious diseases. Recent studies have highlighted the potential of this strategy in addressing drug resistance, a major challenge in antiviral and antibacterial therapy.

Despite its promising applications, the synthesis and handling of tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate present certain challenges. The compound's sensitivity to light and moisture necessitates careful storage and handling conditions to maintain its stability. Moreover, the optimization of reaction conditions for its incorporation into complex molecules remains an active area of investigation. Recent methodological advancements, including the use of palladium-catalyzed cross-coupling reactions and photoredox catalysis, have significantly improved the efficiency and scalability of synthetic routes involving this intermediate.

Looking ahead, the continued exploration of tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate is expected to yield new insights into its applications in drug discovery and chemical biology. Ongoing research efforts are focused on expanding its utility in the development of targeted therapies, particularly in the areas of oncology and infectious diseases. Furthermore, the integration of this compound into combinatorial chemistry libraries holds promise for the discovery of novel bioactive molecules with unique mechanisms of action. As the field advances, the synergistic combination of synthetic chemistry, structural biology, and computational modeling will likely unlock new opportunities for harnessing the full potential of this versatile intermediate.

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